Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is a complex organic compound belonging to the bicyclo[3.1.0]hexane family. This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate, can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for synthesizing a broad range of cyclopropene and cyclopropylaniline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method allows for the efficient synthesis of the compound on a gram scale, with a total yield of 28%. The process involves several steps, including the reaction of bromoacetyl bromide with 3-methyl-2-butenol, followed by an alkaline reaction in anhydrous THF to form alpha-diazoacetate, which is then subjected to intramolecular cyclopropanation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds.
Scientific Research Applications
Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis due to its unique bicyclic structure.
Biology: The compound is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial pharmaceutical intermediate used in the synthesis of antiviral medications.
Bicyclo[3.1.0]hexanes: A family of compounds with similar bicyclic structures, used as chiral building blocks in organic synthesis.
Uniqueness
Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific functional groups and the presence of a methylcarbamoyl moiety. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
92848-50-5 |
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Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C12H16N2O5/c1-10(2)11(6(15)13-3)7(16)14(4)8(17)12(10,11)9(18)19-5/h1-5H3,(H,13,15) |
InChI Key |
GGIMBLJCWPQVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C1(C(=O)N(C2=O)C)C(=O)OC)C(=O)NC)C |
Origin of Product |
United States |
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